molecular formula C18H15N3O3S2 B2963262 4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 898405-85-1

4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2963262
CAS No.: 898405-85-1
M. Wt: 385.46
InChI Key: YQKWZSCFFUODIX-UHFFFAOYSA-N
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Description

The compound is a derivative of "4-(3-Nitrophenyl)thiazol-2-ylhydrazone" . These derivatives are known to have antioxidant properties and can act as selective hMAO-B inhibitors .


Molecular Structure Analysis

The molecular structure of similar compounds involves a thiazol-2-yl group attached to a nitrophenyl group . The specific molecular structure of “4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” would likely involve these groups, along with an ethylthio group and a benzamide group.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are not detailed in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include their molecular formula, molecular weight, and possibly their melting point, boiling point, and density . The specific physical and chemical properties of “this compound” are not available in the sources I found.

Scientific Research Applications

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of donor-acceptor type monomers, including ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB) and 9-(4-nitrophenyl)-3,6-di(thiophen-2-yl)-9H-carbazole (NDTC), has shown significant insights into the application of similar compounds. These studies highlight the potential for compounds like 4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide in the development of novel materials with desirable electrochromic properties. The introduction of different acceptor groups, such as the –NO2 group, was found to affect the band gap, with implications for designing materials with specific optical and electronic properties. These findings suggest a promising area of research for the application of such compounds in electrochromic devices and materials (Hu et al., 2013).

Antimicrobial and Antitumor Activities

The exploration of benzothiazole and thiazole derivatives has revealed a broad spectrum of biological activities, including antimicrobial and antitumor properties. Compounds such as this compound, by analogy, could serve as potential scaffolds for the development of new therapeutic agents. The synthesis of new benzothiazole acylhydrazones, for example, has shown significant anticancer activity, underscoring the therapeutic potential of thiazole derivatives in cancer treatment. Such studies provide a foundation for further research into the medicinal applications of thiazole derivatives, including their potential as anticancer agents (Osmaniye et al., 2018).

Synthesis and Evaluation of Inhibitors

The design and synthesis of specific inhibitors based on thiazole derivatives have been a significant area of research. For instance, the discovery of potent inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) utilizing thiazole derivatives highlights the potential for compounds like this compound in the development of targeted therapies. Such compounds offer promising avenues for the treatment of diseases through selective inhibition of pathological pathways. This research area exemplifies the application of thiazole derivatives in the discovery of new therapeutic agents with specific target mechanisms (Borzilleri et al., 2006).

Mechanism of Action

The mechanism of action for similar compounds involves their role as antioxidants and selective hMAO-B inhibitors . The specific mechanism of action for “4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” is not available in the sources I found.

Safety and Hazards

The safety and hazards associated with similar compounds are not detailed in the sources I found .

Future Directions

The future directions for research on similar compounds could involve further exploration of their antioxidant properties and their role as selective hMAO-B inhibitors . The specific future directions for research on “4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” are not available in the sources I found.

Properties

IUPAC Name

4-ethylsulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-2-25-15-8-6-12(7-9-15)17(22)20-18-19-16(11-26-18)13-4-3-5-14(10-13)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKWZSCFFUODIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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